molecular formula C9H11N3 B12820384 (3,4-Dihydroquinazolin-2-yl)methanamine

(3,4-Dihydroquinazolin-2-yl)methanamine

Cat. No.: B12820384
M. Wt: 161.20 g/mol
InChI Key: KETBIVJIBGPTFH-UHFFFAOYSA-N
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Description

(3,4-Dihydroquinazolin-2-yl)methanamine is a chemical compound with the molecular formula C9H11N3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroquinazolin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with formic acid, followed by cyclization to form the quinazoline ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroquinazolin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2-carboxylic acid, while reduction could produce (3,4-dihydroquinazolin-2-yl)methanol.

Scientific Research Applications

(3,4-Dihydroquinazolin-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (3,4-Dihydroquinazolin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, which forms the basis for (3,4-Dihydroquinazolin-2-yl)methanamine.

    2-Aminoquinazoline: A similar compound with an amino group at the 2-position.

    4-Chloroquinazoline: A derivative with a chlorine atom at the 4-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1,4-dihydroquinazolin-2-ylmethanamine

InChI

InChI=1S/C9H11N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12)

InChI Key

KETBIVJIBGPTFH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(=N1)CN

Origin of Product

United States

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